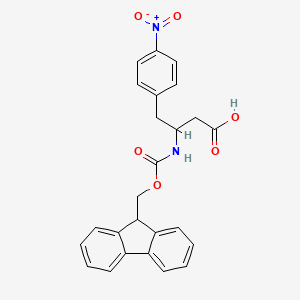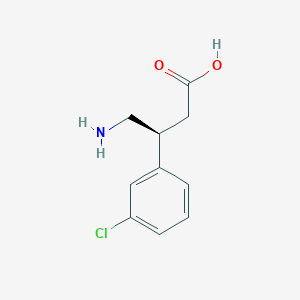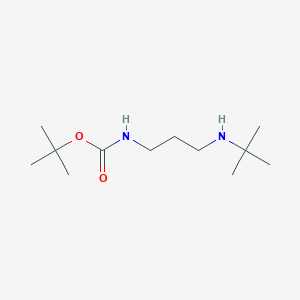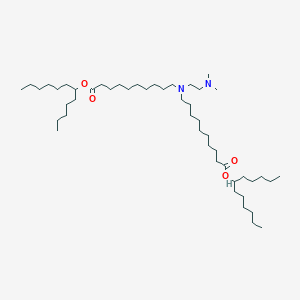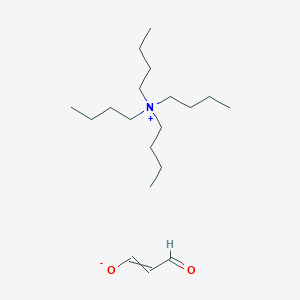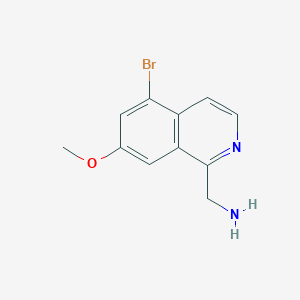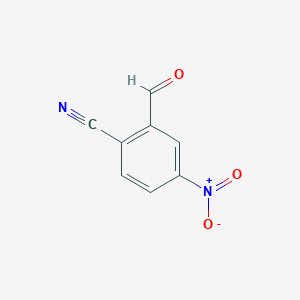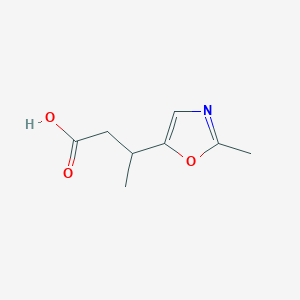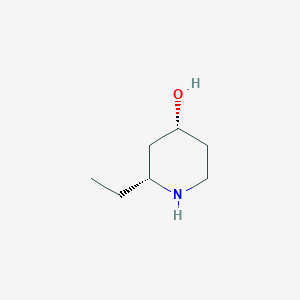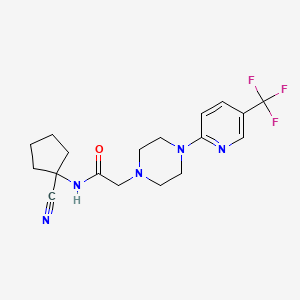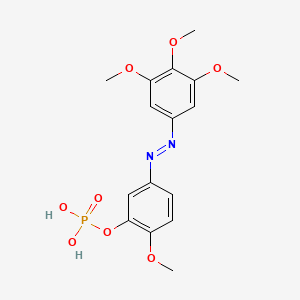
(Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate is a complex organic compound characterized by its unique structural features. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple methoxy groups and a diazenyl linkage contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate typically involves multiple steps. One common approach starts with the preparation of the diazenyl intermediate, which is then subjected to phosphorylation to yield the final product. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate involves its interaction with specific molecular targets. The diazenyl linkage and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-[(2′,4′-dimethoxy-3′-nitro)-phenyl]-2-[(3″,4″,5″-trimethoxy)-phenyl]ethene
- 2-amino-4-methyl-6-(3,4,5-trimethoxy-phenyl)-pyrimidine
Uniqueness
Compared to similar compounds, (Z)-2-Methoxy-5-((3,4,5-trimethoxyphenyl)diazenyl)phenyl dihydrogen phosphate stands out due to its unique diazenyl linkage and multiple methoxy groups. These structural features contribute to its distinctive chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C16H19N2O8P |
|---|---|
Molecular Weight |
398.30 g/mol |
IUPAC Name |
[2-methoxy-5-[(3,4,5-trimethoxyphenyl)diazenyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C16H19N2O8P/c1-22-12-6-5-10(7-13(12)26-27(19,20)21)17-18-11-8-14(23-2)16(25-4)15(9-11)24-3/h5-9H,1-4H3,(H2,19,20,21) |
InChI Key |
AHKKMWCXAUJWOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=NC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


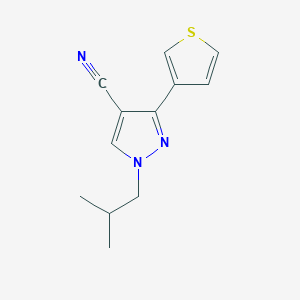
![{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349110.png)
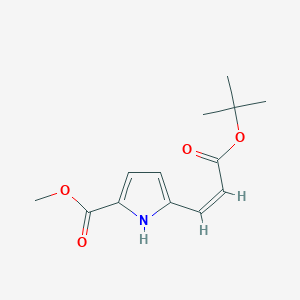
![7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13349120.png)
